

Technical Guide: Physical Properties of 2-Methyl-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)nicotinic acid

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Introduction

2-Methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid derivative. Its structural features, including a methyl group, a trifluoromethyl group, and a carboxylic acid on a pyridine ring, make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.^[1] Understanding its physical properties is critical for its application in chemical synthesis, process development, and formulation. This document provides a comprehensive overview of the key physical and chemical properties of this compound, details the experimental methodologies for their determination, and illustrates a general synthetic logic.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of **2-Methyl-6-(trifluoromethyl)nicotinic acid** are summarized below. These properties dictate its behavior in various chemical and physical processes.

Table 1: Core Physical and Chemical Properties

Property	Value
IUPAC Name	2-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid[2]
CAS Number	261635-93-2[2]
Molecular Formula	C ₈ H ₆ F ₃ NO ₂ [2]
Molecular Weight	205.13 g/mol [2]
Physical Appearance	White to cream or yellow to pale brown solid (powder/crystals)[1]

Table 2: Quantitative Physical Data

Parameter	Value	Conditions
Melting Point	139-141 °C	Not Specified
Boiling Point	253.0 ± 40.0 °C	Predicted at 760 Torr
Density	1.414 ± 0.06 g/cm ³	Predicted at 20 °C, 760 Torr
Water Solubility	4.7 g/L	Slightly soluble at 25 °C[1]
pKa	2.51 ± 0.25	Predicted

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research and development. The following sections detail the standard experimental methodologies for measuring the key parameters listed above.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[3]

Methodology: Capillary Melting Point[4]

- **Sample Preparation:** A small amount of the dry, finely powdered **2-Methyl-6-(trifluoromethyl)nicotinic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.^[5]
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus. The thermometer bulb and the sample should be at the same level.^[4]
- **Heating:** The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1-T2. A preliminary, rapid heating can be performed to find an approximate melting point before a more careful, slower determination is conducted.

Solubility Determination

Solubility data is essential for designing reaction conditions, extractions, and formulations. The "like dissolves like" principle is a useful guideline, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.^[6]

Methodology: Visual Assessment in a Test Tube^{[7][8]}

- **Preparation:** A precisely weighed amount of the solid (e.g., 25 mg) is placed into a test tube.^[7]
- **Solvent Addition:** A measured volume of the solvent (e.g., water) is added in small portions (e.g., 0.25 mL increments) up to a total volume (e.g., 0.75 mL).^[7]
- **Mixing:** After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).^[6]
- **Observation:** The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble if no solid particles (or only a few granules)

remain.[6]

- Classification: Based on the amount of solute that dissolves in a given volume of solvent, the solubility is quantitatively determined (e.g., in g/L). For acid-base properties, if the compound is water-insoluble, subsequent tests can be performed with aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) to check for salt formation, which indicates basic or acidic functional groups, respectively.[9]

pKa Determination

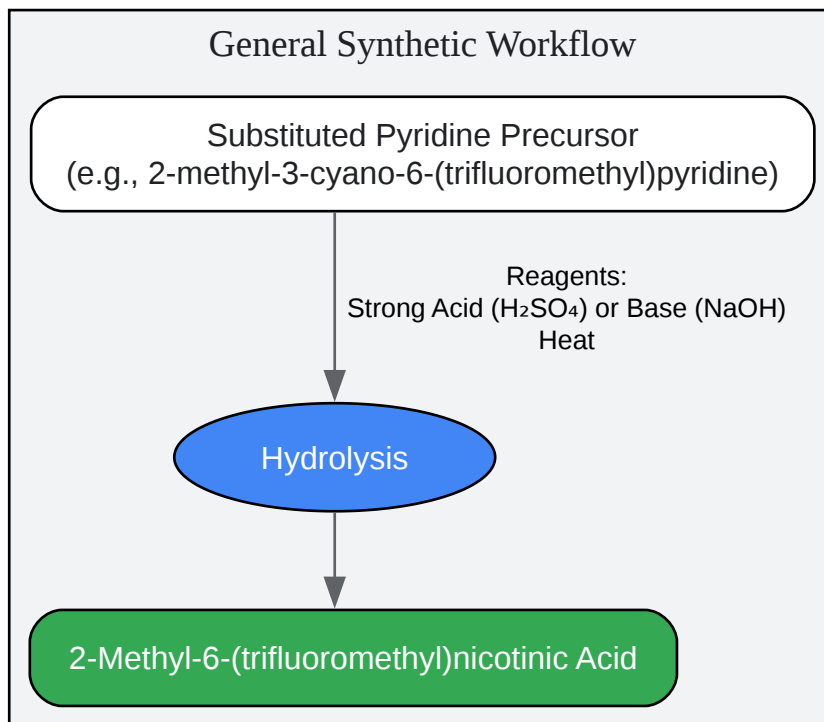
The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For a carboxylic acid like **2-Methyl-6-(trifluoromethyl)nicotinic acid**, it indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.

Methodology: Potentiometric Titration[10][11]

- Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[12] The ionic strength of the solution is kept constant using an inert salt like KCl.[12]
- Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a magnetic stirrer.[12] The solution is initially made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[12]
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[12]
- Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point on the titration curve where half of the acid has been neutralized. This point is identified as the inflection point in the curve.[11] Multiple titrations are performed to ensure accuracy.[12]

Synthetic Pathway and Logic

The synthesis of substituted nicotinic acids like the target compound can be approached through various strategies. A common and logical method involves the functionalization of a pre-existing, appropriately substituted pyridine ring.[13] This avoids the complexities of de novo ring construction. The workflow below illustrates a generalized approach where a precursor molecule is converted to the final acid.



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Caption: Generalized workflow for the synthesis of the target acid.

This diagram illustrates a common synthetic transformation where a nitrile group (-CN) on the pyridine ring is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (-COOH). This represents a direct and efficient method for arriving at the final product from a readily available precursor.

Conclusion

The physical properties of **2-Methyl-6-(trifluoromethyl)nicotinic acid** define its utility as a chemical intermediate. The data and experimental protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, development, and application

of this and related compounds. Adherence to standardized methodologies for property determination is essential for ensuring data quality, reproducibility, and successful outcomes in research and development endeavors.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Methyl-6-(trifluoromethyl)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305685#2-methyl-6-trifluoromethyl-nicotinic-acid-physical-properties]

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